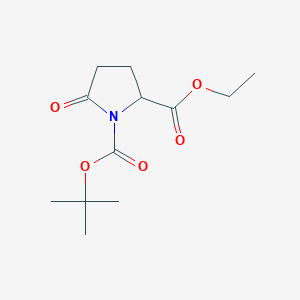

1-Boc-DL-Pyroglutamic acid ethyl ester

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWWGFSJHCFVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-DL-pyroglutamic Acid Ethyl Ester

Introduction

1-Boc-DL-pyroglutamic acid ethyl ester, also known by its IUPAC name 1-tert-butyl 2-ethyl 5-oxo-1,2-pyrrolidinedicarboxylate, is a chemically protected derivative of pyroglutamic acid.[1][2] As a chiral building block, it serves as a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic compounds.[1][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in peptide synthesis and other applications where selective reactivity is required.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and visual representations of its structure and preparation.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in a laboratory setting. Data for the closely related D-enantiomer are also included for comparative purposes where data for the racemic DL-mixture is not specified.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 1-tert-butyl 2-ethyl 5-oxo-1,2-pyrrolidinedicarboxylate | [2] |

| Synonyms | N-Boc-DL-pyroglutamic acid ethyl ester, Ethyl (RS)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate | [1][2] |

| CAS Number | 251924-83-1 | [2] |

| Molecular Formula | C12H19NO5 | [1][2][4] |

| Molecular Weight | 257.28 g/mol | [1][3][4][5] |

| Physical Form | Liquid or white to almost-white powder/crystal | [2][6] |

| Storage | Room temperature, sealed in a dry, dark place | [1][2][6] |

Table 2: Physicochemical and Computed Data

| Property | Value | Notes | Source |

| Melting Point | 54.0 to 58.0 °C | Data for D-enantiomer | [6][7] |

| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | Predicted data for D-enantiomer | [6][7] |

| Density | 1.182 ± 0.06 g/cm³ | Predicted data for D-enantiomer | [6] |

| XLogP3 | 1.3 | Computed | [4][7] |

| Topological Polar Surface Area | 72.9 Ų | Computed | [4][7] |

| Hydrogen Bond Donor Count | 0 | Computed | [4] |

| Hydrogen Bond Acceptor Count | 5 | Computed | [4] |

| Rotatable Bond Count | 5 | Computed | [4] |

Experimental Protocols

The following section details a common laboratory-scale synthesis for the N-Boc protection of a pyroglutamic acid ester. The protocol is adapted from a procedure described for the synthesis of the D-enantiomer.[6]

Synthesis of this compound

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of ethyl DL-pyroglutamate.

Materials:

-

Ethyl (DL)-5-oxopyrrolidine-2-carboxylate (DL-pyroglutamic acid ethyl ester)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) - Note: DMAP is often used as a catalyst in Boc protections, as seen in similar reactions.[8][9]

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Chromatography column (Silica gel)

Procedure:

-

Reaction Setup: Dissolve ethyl (DL)-5-oxopyrrolidine-2-carboxylate in a suitable solvent like acetonitrile in a reaction flask.[6] Add a catalytic amount of DMAP.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.2 molar equivalents) in the same solvent to the cooled mixture.[6]

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under vacuum using a rotary evaporator to remove the solvent.[6]

-

Purification: Purify the resulting residue by flash column chromatography on silica gel. A common eluent system for this purification is a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate).[6]

-

Product Isolation: Collect the fractions containing the desired product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, typically as an oil or a low-melting solid.[6]

Visualizations

The following diagrams illustrate the key structural relationships and the experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the main functional groups.

Caption: Workflow for the synthesis of the target compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]

- 4. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 9. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Boc-DL-pyroglutamic acid ethyl ester

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the structural elucidation of 1-Boc-DL-pyroglutamic acid ethyl ester. This compound, a protected derivative of pyroglutamic acid, serves as a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its structure is paramount for its effective application. This guide outlines the key analytical techniques and experimental protocols employed in confirming its molecular architecture.

Compound Identification and Physicochemical Properties

This compound is a racemic mixture of the N-tert-butoxycarbonyl (Boc) protected form of the ethyl ester of pyroglutamic acid. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate[1] |

| Molecular Formula | C₁₂H₁₉NO₅[2][3] |

| Molecular Weight | 257.28 g/mol [2][3] |

| CAS Number | 251924-83-1[1] |

| Appearance | Liquid or oil[1][4] |

| Storage Temperature | Room temperature, sealed in a dry environment[1] |

Spectroscopic Analysis for Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic methods. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. While specific data for the DL-form is not detailed, the data for the D-enantiomer is representative.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.58 | dd | 1H | α-H on C2 |

| 4.22 | q | 2H | -O-CH₂ -CH₃ |

| 2.56-2.66 | m | 1H | γ-H on C4 |

| 2.48 | ddd | 1H | γ-H on C4 |

| 2.25-2.35 | m | 1H | β-H on C3 |

| 1.97-2.04 | m | 1H | β-H on C3 |

| 1.48 | s | 9H | -C(CH₃ )₃ (Boc) |

| 1.28 | t | 3H | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1750-1730 | C=O (Ester) | Carbonyl stretch |

| ~1740-1720 | C=O (Carbamate - Boc) | Carbonyl stretch |

| ~1670-1640 | C=O (Lactam) | Amide I band |

| ~1300-1000 | C-O | Stretch (Ester, Ether) |

| ~3000-2850 | C-H | Alkane stretch |

The presence of three distinct carbonyl absorption bands is a key characteristic of this molecule's IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 257. Key fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu), the ethoxy group (-45 amu), or the entire Boc group.

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the protection of the nitrogen atom of the pyroglutamate ring with a di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Reaction

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of the D-enantiomer, which can be adapted for the DL-racemic mixture.

-

Dissolution: Dissolve DL-pyroglutamic acid ethyl ester (1 equivalent) in a suitable solvent such as acetonitrile.

-

Reagent Addition: To the solution, add di-tert-butyl dicarbonate (Boc₂O) (approximately 1.1 equivalents). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product as an oil.[4]

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized or isolated compound follows a logical progression of analytical techniques.

Caption: General workflow for organic compound structure elucidation.

Conclusion

The structure of this compound is unequivocally determined through a synergistic application of NMR, IR, and mass spectrometry. The data obtained from these techniques provide a complete picture of the molecular formula, functional groups, and atomic connectivity, confirming the identity of this important synthetic intermediate. The experimental protocols outlined in this guide provide a reliable method for its preparation and purification, ensuring its availability for further applications in drug discovery and development.

References

Technical Guide: Synthesis of 1-Boc-DL-pyroglutamic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 1-Boc-DL-pyroglutamic acid ethyl ester, a key intermediate in pharmaceutical synthesis. The guide details established experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound, also known as 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid ethyl ester, is typically achieved through a two-step process commencing from DL-pyroglutamic acid. The first step involves the esterification of the carboxylic acid group of pyroglutamic acid with ethanol to yield DL-pyroglutamic acid ethyl ester. The second step is the protection of the secondary amine within the lactam ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

An alternative, more direct route involves the Boc protection of commercially available DL-pyroglutamic acid ethyl ester. Both pathways lead to the desired product, a valuable chiral building block in organic synthesis.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the common two-step synthetic route from DL-pyroglutamic acid.

Experimental Protocols

This section details the methodologies for the synthesis. While the primary target is the DL-racemic mixture, many literature procedures are reported for the L- or D-enantiomers. These protocols are directly applicable to the DL-starting material.

Protocol 1: Two-Step Synthesis from DL-Pyroglutamic Acid

This protocol is adapted from procedures for the L-enantiomer.[3]

Step 1: Esterification of DL-Pyroglutamic Acid

-

Setup: To a solution of DL-pyroglutamic acid in ethanol under an argon atmosphere, add concentrated sulfuric acid dropwise.

-

Reaction: Stir the mixture for 24 hours at room temperature.

-

Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Add water to the mixture.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry with magnesium sulfate, and evaporate the solvent in vacuo to yield DL-pyroglutamic acid ethyl ester.

Step 2: Boc Protection of DL-Pyroglutamic Acid Ethyl Ester

-

Setup: To a solution of the ester from Step 1 in anhydrous dichloromethane, add 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate ((Boc)₂O), and triethylamine (Et₃N).

-

Reaction: Stir the mixture for 18 hours at room temperature.

-

Work-up: Add water to the reaction mixture and extract with dichloromethane (3x).

-

Purification: Combine the organic layers, dry with sodium sulfate, and evaporate the solvent in vacuo. The crude product can be further purified by column chromatography.

Protocol 2: One-Step Boc Protection of DL-Pyroglutamic Acid Ethyl Ester

This protocol is adapted from a procedure for the D-enantiomer.[4]

-

Setup: In a reaction vial, dissolve DL-pyroglutamic acid ethyl ester and 4-dimethylaminopyridine (DMAP) in acetonitrile. Cool the solution to 0 °C.

-

Reaction: Slowly add a solution of di-tert-butyl dicarbonate in acetonitrile to the cooled mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under vacuum.

-

Purification: Purify the residue using flash chromatography (eluent: 30% ethyl acetate/hexane) to afford the final product, this compound, as an oil.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses. These values provide a baseline for reaction optimization.

Table 1: Esterification of Pyroglutamic Acid

| Parameter | Value & Conditions | Source |

|---|---|---|

| Starting Material | L-Pyroglutamic Acid (300 mg, 2.32 mmol) | [3] |

| Reagents | Ethanol (2.40 mL), conc. H₂SO₄ (11.6 μL) | [3] |

| Reaction Time | 24 hours | [3] |

| Temperature | Room Temperature | [3] |

| Yield | 60% |[3] |

Note: A similar procedure using thionyl chloride as a catalyst in methanol at 5-10°C for 6-8 hours has also been reported for the methyl ester synthesis.[5]

Table 2: Boc Protection of Pyroglutamic Acid Ethyl Ester

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | Ethyl (S)-5-oxopyrrolidine-2-carboxylate | Ethyl (S)-5-oxopyrrolidine-2-carboxylate |

| Reagent Quantities | (539 mg, 3.40 mmol) | (20 g, 0.127 mol) |

| Reagents | (Boc)₂O (816 mg, 3.74 mmol), DMAP (450 mg, 3.74 mmol), Et₃N (570 μL) | (Boc)₂O (30.5 g, 0.14 mol), DMAP (0.013 mol) |

| Solvent | Anhydrous Dichloromethane (18.0 mL) | Acetonitrile (150 mL) |

| Reaction Time | 18 hours | Overnight |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Yield | 91% | 100% |

This document is intended for informational purposes for a qualified scientific audience. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]

- 2. Boc-D-Pyroglutamic Acid Ethyl Ester (Boc-D-Ethyl Pyroglutamate) BP EP USP CAS 144978-35-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]

- 5. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

A Technical Guide to 1-Boc-DL-pyroglutamic acid ethyl ester (CAS 251924-83-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-DL-pyroglutamic acid ethyl ester, a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthetic protocol, and explores its applications, particularly in the context of neurodegenerative disease research.

Core Chemical and Physical Data

This compound is a derivative of pyroglutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the carboxylic acid position. This structure makes it a versatile intermediate for peptide synthesis and the creation of various bioactive molecules.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound and its corresponding enantiomers for comparative purposes.

| Property | This compound | 1-Boc-D-pyroglutamic acid ethyl ester | 1-Boc-L-pyroglutamic acid ethyl ester |

| CAS Number | 251924-83-1[2] | 144978-35-8[3] | 144978-12-1[4] |

| Molecular Formula | C₁₂H₁₉NO₅[2] | C₁₂H₁₉NO₅[3] | C₁₂H₁₉NO₅[4] |

| Molecular Weight | 257.28 g/mol [2] | 257.28 g/mol [3] | 257.28 g/mol [4] |

| Physical Form | Liquid[2] | White to off-white powder[5] | - |

| Purity | ≥95% to ≥97.0% (supplier dependent)[2][6] | - | - |

| Melting Point | Not applicable (liquid at room temp.) | 54-58 °C[5] | - |

| Boiling Point | - | 374.983 °C at 760 mmHg[5] | - |

| Optical Rotation | Not applicable (racemic mixture) | +44° to +47° (c=1, MeOH)[5] | - |

| Storage Temperature | Room temperature, sealed in dry conditions[2] | Room Temperature[5] | - |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.5 ppm), the ethyl ester group (triplet and quartet), and the pyroglutamate ring protons. |

| ¹³C NMR | Carbonyl signals for the ester and lactam, signals for the Boc group carbons, and carbons of the pyroglutamate ring and ethyl group. |

| IR Spectroscopy | Strong carbonyl stretching bands for the ester (around 1750-1735 cm⁻¹) and the lactam. C-H stretching and bending vibrations are also expected.[7] |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the Boc group and other fragments. |

Synthesis and Experimental Protocols

The synthesis of 1-Boc-protected pyroglutamic acid esters is typically achieved by reacting the corresponding pyroglutamic acid ester with di-tert-butyl dicarbonate (Boc₂O). The following protocol is adapted from a known synthesis of the D-enantiomer and is applicable for the preparation of the DL-form starting from ethyl DL-pyroglutamate.[8]

Synthesis of this compound

Materials:

-

Ethyl DL-pyroglutamate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Chromatography column and silica gel

Procedure:

-

In a clean, dry reaction flask, dissolve ethyl DL-pyroglutamate in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in acetonitrile to the reaction mixture with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the resulting residue by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]

Technical Guide: Physical Properties of 1-Boc-DL-pyroglutamic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Boc-DL-pyroglutamic acid ethyl ester. Due to the limited availability of data for the racemic mixture, this guide also includes data for the individual D- and L-enantiomers for comparative purposes. The information is presented in clearly structured tables, and detailed experimental protocols for determining key physical properties are provided.

Core Physical Properties

This compound is the racemic mixture of the D- and L-enantiomers of 1-Boc-pyroglutamic acid ethyl ester. A significant distinction between the racemic mixture and the individual enantiomers is their physical state at room temperature. The DL-form is a liquid, while the D- and L-forms are solids.[1]

Data Presentation

The following tables summarize the available quantitative data for this compound and its corresponding enantiomers.

Table 1: Physical Properties of this compound (Racemic Mixture)

| Property | Value | CAS Number |

| Appearance | Light yellow to yellow viscous liquid[1][2] | 251924-83-1 |

| Molecular Formula | C12H19NO5 | 251924-83-1 |

| Molecular Weight | 257.28 g/mol | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Table 2: Physical Properties of 1-Boc-D-pyroglutamic acid ethyl ester

| Property | Value | CAS Number |

| Appearance | White to off-white powder[3] | 144978-35-8 |

| Molecular Formula | C12H19NO5[3][4] | 144978-35-8 |

| Molecular Weight | 257.29 g/mol [3] | |

| Melting Point | 54-58 °C[3] | |

| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Solubility | Data not available |

Table 3: Physical Properties of 1-Boc-L-pyroglutamic acid ethyl ester

| Property | Value | CAS Number |

| Appearance | Data not available | 144978-12-1 |

| Molecular Formula | C12H19NO5[5] | 144978-12-1 |

| Molecular Weight | 257.28 g/mol [5] | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Slightly soluble in ethanol.[6] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Determination of Appearance

Objective: To visually inspect and record the physical appearance of the substance at ambient temperature.

Methodology:

-

Place a small, representative sample of the compound onto a clean, dry watch glass or into a clear glass vial.

-

Observe the sample against a white background under good lighting.

-

Record the physical state (e.g., liquid, solid, viscous liquid).

-

Note the color and clarity (e.g., colorless, light yellow, clear, cloudy).

Determination of Boiling Point (for liquid samples)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Thiele Tube Method):

-

Fill a small test tube (fusion tube) with 2-3 mL of the liquid sample.

-

Seal one end of a capillary tube using a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

Attach the fusion tube to a thermometer using a rubber band or wire.

-

Suspend the thermometer and fusion tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat is transferred uniformly.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a rapid and continuous stream of bubbles is observed.

-

Allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Determination of Density (for liquid samples)

Objective: To determine the mass per unit volume of the liquid.

Methodology:

-

Accurately weigh a clean, dry pycnometer (specific gravity bottle) and record its mass (m1).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Place the stopper and wipe away any excess liquid.

-

Weigh the pycnometer with the liquid sample and record the mass (m2).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

Weigh the pycnometer with the reference liquid and record the mass (m3).

-

Calculate the density of the sample using the following formula: Density of sample = [(m2 - m1) / (m3 - m1)] x Density of reference liquid.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Add approximately 1 mL of the chosen solvent (e.g., water, ethanol, dichloromethane) to a small test tube.

-

Add a small amount of the solute (approximately 10-20 mg for a solid, or 1-2 drops for a liquid) to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Visually observe the mixture to determine if the solute has dissolved completely.

-

If the solute dissolves, it is considered soluble. If a significant portion remains undissolved or if the mixture is cloudy, it is considered insoluble or sparingly soluble.

-

Repeat the process with a range of different solvents.

This technical guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis, it is recommended to perform these experimental procedures under controlled laboratory conditions.

References

In-Depth Technical Guide: 1-Boc-DL-pyroglutamic acid ethyl ester

This technical guide provides a comprehensive overview of 1-Boc-DL-pyroglutamic acid ethyl ester, a key intermediate in pharmaceutical synthesis and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical Properties

This compound is a derivative of pyroglutamic acid protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis and other organic transformations, preventing the secondary amine from participating in unwanted side reactions. The ethyl ester functionality provides a site for further chemical modification.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common stereoisomers.

| Property | Value | Notes |

| Molecular Weight | 257.28 g/mol [1][2][3][4] | |

| Molecular Formula | C₁₂H₁₉NO₅[1][2][3][4] | |

| Physical Form | Liquid or oil[5] | |

| Purity | Typically ≥96% | Commercially available |

| Storage Temperature | Room temperature, sealed in dry conditions[2] | |

| Boiling Point (D-isomer) | 375°C at 760 mmHg | |

| Melting Point (D-isomer) | 54.0 to 58.0 °C[6] | |

| Density (D-isomer) | 1.2 ± 0.1 g/cm³[6] |

Synthesis Protocol

The synthesis of 1-Boc-pyroglutamic acid ethyl ester is typically achieved through the N-acylation of the corresponding pyroglutamic acid ethyl ester with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the Boc protecting group onto an amine.

Experimental Protocol: Synthesis of Ethyl Boc-D-pyroglutamate

This protocol describes the synthesis of the D-enantiomer, a common chiral building block.

Materials:

-

Ethyl (S)-5-oxopyrrolidine-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (ACN)

-

4-Dimethylaminopyridine (DMAP) - Catalyst

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of ethyl (S)-5-oxopyrrolidine-2-carboxylate (1 equivalent) in acetonitrile, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.01 equivalents) at 0°C.[5]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

-

Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 30% ethyl acetate/hexane) as the eluent.[5]

-

Combine the fractions containing the desired product and concentrate under vacuum to yield ethyl Boc-D-pyroglutamate as an oil.[5]

Key Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals.

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of more complex molecules.[5][7] Its protected amine and reactive ester group allow for sequential chemical modifications.

-

Chiral Building Block: The enantiomerically pure forms (D- and L-isomers) are valuable chiral building blocks for the stereoselective synthesis of target molecules, including amides, sulfoxides, and piperidines.[8]

-

Peptide Synthesis: As a protected amino acid derivative, it can be incorporated into peptide chains. The pyroglutamate moiety is found in various biologically active peptides.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1-Boc-pyroglutamic acid ethyl ester.

Caption: Synthesis workflow for 1-Boc-pyroglutamic acid ethyl ester.

Role as a Synthetic Intermediate

This diagram illustrates the logical relationship of this compound as a versatile intermediate for further chemical synthesis.

Caption: Synthetic utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 144978-35-8|1-Boc-D-Pyroglutamic acid ethyl ester|BLD Pharm [bldpharm.com]

- 3. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]

Stability and storage conditions for 1-Boc-DL-pyroglutamic acid ethyl ester

An In-depth Technical Guide to the Stability and Storage of 1-Boc-DL-pyroglutamic acid ethyl ester

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a commonly used intermediate in peptide synthesis and pharmaceutical research.[1][2][3] While specific, in-depth quantitative stability studies on this particular molecule are not extensively available in public literature, this guide synthesizes information from safety data sheets, general knowledge of Boc-protected amino acids, and related compounds to provide a thorough technical overview.

Core Properties and Specifications

This compound is a derivative of pyroglutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on the carboxylic acid.[2][3] These modifications are crucial for its application in multi-step organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 251924-83-1 (for DL form) | [4] |

| 144978-35-8 (for D form) | [1][5][6] | |

| Molecular Formula | C12H19NO5 | [4][6] |

| Molecular Weight | 257.28 g/mol | [7] |

| Appearance | White to off-white powder or liquid | [4][6] |

| Melting Point | 54-58°C | [5][6] |

| Purity | Typically ≥95% | [4][5] |

| Solubility | No specific data available, but likely soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. |

Recommended Storage and Handling

Proper storage is critical to maintain the chemical integrity of this compound. The consensus from various suppliers points to several key storage conditions.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable for short-term storage.[2][4][6] For long-term storage, a cooler temperature is recommended.[5] For analogous sensitive compounds like BOC-ON, freezer storage at -20°C is advised to prolong shelf life.[8] The parent compound, DL-Pyroglutamic Acid, is also recommended to be stored at -20°C.[9] | [2][4][5][6][8][9] |

| Atmosphere | Store in a tightly-closed container.[5][6] Sealing in a dry atmosphere is also noted.[4] | [4][5][6] |

| Ventilation | Store in a well-ventilated area.[5][6] | [5][6] |

| Incompatibilities | Keep away from incompatible substances and sources of ignition.[5] | [5] |

Handling Precautions:

When handling this compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[10] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation.[6][10]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Boc protecting group and the susceptibility of the ethyl ester to hydrolysis. The compound is generally stable under neutral and basic conditions.[11][] However, it is sensitive to acidic conditions and high temperatures.[13][14]

The primary degradation pathways are anticipated to be:

-

Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, such as in the presence of trifluoroacetic acid (TFA) or strong mineral acids, to yield pyroglutamic acid ethyl ester, isobutylene, and carbon dioxide.[11][] This reaction is a cornerstone of Boc-based peptide synthesis.[15]

-

Hydrolysis of the Ethyl Ester: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base, although base-catalyzed hydrolysis (saponification) is typically more rapid.

-

Thermal Decomposition: While the compound is stable at room temperature, elevated temperatures can lead to decomposition. For some Boc-protected amino acids, deprotection can occur at temperatures around 150°C.[14]

Experimental Protocols for Stability Assessment

Methodology for a Typical Stability Study:

-

Initial Characterization: The initial batch of this compound should be thoroughly characterized for purity (e.g., by HPLC, NMR), appearance, and any other relevant physical properties.

-

Sample Preparation and Storage: The compound is aliquoted into vials suitable for the intended storage conditions. Vials should be sealed appropriately to prevent contamination or solvent loss. Samples are then placed in controlled environment chambers set to various stress conditions (e.g., elevated temperature, high humidity, light exposure) as well as under the recommended storage conditions as a control.

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6 months), samples are withdrawn from each storage condition.

-

Analytical Testing: The withdrawn samples are analyzed, typically by a stability-indicating HPLC method, to determine the purity of the compound and quantify any degradation products that have formed.

-

Data Evaluation: The data collected over time is used to determine the rate of degradation under each condition. This information helps in identifying the optimal storage conditions and establishing a potential shelf-life for the compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment in a tightly sealed container.[5][6] The primary stability concerns are its susceptibility to acid-catalyzed deprotection of the Boc group and potential hydrolysis of the ethyl ester. Researchers and drug development professionals should adhere to the storage guidelines to ensure the material's integrity for use in synthesis and other applications. For critical applications, especially after long-term storage, it is advisable to re-analyze the purity of the material before use.

References

- 1. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 251924-83-1 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

Spectroscopic Analysis of 1-Boc-DL-pyroglutamic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-DL-pyroglutamic acid ethyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles of the compound, including experimental protocols for data acquisition.

Chemical Structure and Properties

This compound is a derivative of pyroglutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the carboxylic acid function. Its structure is fundamental to its role as a chiral building block in organic synthesis.

Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.28 g/mol CAS Number: 251924-83-1

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. It is important to note that while the data presented here was obtained for the D-enantiomer, the spectroscopic characteristics (chemical shifts and absorption frequencies) for the DL-racemic mixture are identical. The primary distinction is the lack of optical activity in the DL-form.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-D-pyroglutamic acid ethyl ester

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.58 | dd | 3.0, 9.5 | 1H | α-CH |

| 4.22 | q | 7.3 | 2H | O-CH₂-CH₃ |

| 2.56-2.66 | m | - | 1H | γ-CH₂ |

| 2.48 | ddd | 3.8, 9.6, 13.1 | 1H | β-CH₂ |

| 2.25-2.35 | m | - | 1H | γ-CH₂ |

| 1.97-2.04 | m | - | 1H | β-CH₂ |

| 1.48 | s | - | 9H | C(CH₃)₃ |

| 1.28 | t | 7.3 | 3H | O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The following are typical chemical shift ranges for the carbon atoms in this compound, based on analysis of similar structures.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170 - 175 | Ester C=O |

| 170 - 175 | Amide C=O |

| 149 - 151 | Carbamate C=O |

| 80 - 83 | O-C(CH₃)₃ |

| 60 - 62 | O-CH₂-CH₃ |

| 55 - 58 | α-CH |

| 29 - 32 | β-CH₂ |

| 28 - 29 | C(CH₃)₃ |

| 24 - 27 | γ-CH₂ |

| 14 - 15 | O-CH₂-CH₃ |

Note: These are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for 1-Boc-D-pyroglutamic acid ethyl ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (amide) |

| ~1680 | Strong | C=O stretch (carbamate) |

| ~1370 | Medium | C-H bend (t-butyl) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-N stretch |

Technique: FTIR, Sample Preparation: Film (Acetone) or ATR-Neat[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of 1-Boc-D-pyroglutamic acid ethyl ester

A solution of di-tert-butyl dicarbonate (30.5 g, 0.14 mol) in acetonitrile (150 mL) is slowly added to a reaction vessel containing ethyl (S)-5-oxopyrrolidine-2-carboxylate (20 g, 0.127 mol) and 4-dimethylaminopyridine (0.155 g, 1.27 mmol) at 0°C. The reaction mixture is then stirred overnight at room temperature. Following the reaction, the mixture is concentrated under vacuum. The resulting residue is purified by flash chromatography using a 30% ethyl acetate/hexane eluent to yield the product as an oil.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat (ATR): Place a small drop of the oily product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Film: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or salt plate.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Conclusion

The spectroscopic data and protocols provided in this guide offer a detailed reference for the characterization of this compound. The ¹H NMR, ¹³C NMR, and IR spectra are consistent with the assigned chemical structure and provide the necessary information for quality control and reaction monitoring in synthetic applications. This information is valuable for researchers and professionals engaged in pharmaceutical development and organic synthesis.

References

Chiral Properties of Boc-Protected Pyroglutamic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of tert-butyloxycarbonyl (Boc)-protected pyroglutamic acid derivatives. These compounds are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules, particularly in the fields of peptide synthesis, neuropharmacology, and oncology.[1][2] Their rigid, cyclic structure and defined stereochemistry make them invaluable scaffolds for imposing conformational constraints on peptides and for the stereoselective synthesis of complex targets.[3] This guide details their synthesis, chiroptical properties, and the analytical methods used for their chiral analysis, providing researchers with the necessary information for their effective application.

Chiroptical and Physical Properties

The enantiomers of Boc-protected pyroglutamic acid and its derivatives exhibit distinct chiroptical and physical properties. The specific rotation is a key parameter for confirming the enantiomeric purity of a sample, while the melting point is a useful indicator of purity. The following tables summarize the available quantitative data for some common Boc-protected pyroglutamic acid derivatives.

| Compound | Enantiomer | Melting Point (°C) | Specific Rotation ([α]D) | Conditions |

| Boc-pyroglutamic acid | L | 117 - 119 | -35 ± 2° | c=1 in CHCl₃, 20°C[2] |

| D | Not specified | Not specified | ||

| Boc-pyroglutamic acid methyl ester | L | 69 - 71 | -11 ± 1.5° | c=1 in acetic acid[4][5] |

| D | Not specified | Not specified | ||

| Boc-pyroglutamic acid ethyl ester | L | Not specified | Not specified | |

| D | 132-134 | Not specified | [2] | |

| Boc-pyroglutamic acid benzyl ester | L | 69-70 | Not specified | |

| D | Not specified | Not specified |

Synthesis of Enantiopure Boc-Protected Pyroglutamic Acid Derivatives

The synthesis of enantiopure Boc-protected pyroglutamic acid derivatives typically starts from the commercially available L- or D-pyroglutamic acid. The synthetic strategy involves two main steps: esterification of the carboxylic acid and protection of the lactam nitrogen with the Boc group. The order of these steps can be varied.

Experimental Protocols

This two-step protocol involves the esterification of L-pyroglutamic acid followed by Boc protection.

Step 1: Synthesis of L-Pyroglutamic Acid Methyl Ester

-

Materials: L-pyroglutamic acid, methanol, thionyl chloride, sodium bicarbonate, dichloromethane.

-

Procedure:

-

Dissolve L-pyroglutamic acid in absolute methanol.

-

Cool the solution to 5-10°C.

-

Slowly add thionyl chloride as a catalyst.

-

Stir the reaction mixture at 5-10°C for 6-8 hours.

-

Terminate the reaction by adding sodium bicarbonate until the acid is neutralized.

-

Evaporate the solvent to obtain a greasy residue.

-

Dissolve the residue in dichloromethane and wash with water to remove salts and impurities.

-

Evaporate the dichloromethane to yield L-pyroglutamic acid methyl ester.

-

Step 2: Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester

-

Materials: L-pyroglutamic acid methyl ester, dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc₂O).

-

Procedure:

-

Dissolve L-pyroglutamic acid methyl ester in dichloromethane.

-

Add a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate in batches while maintaining the reaction temperature at 15-20°C.

-

Stir the reaction until completion (can be monitored by TLC).

-

Upon completion, wash the reaction mixture with 1N HCl and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

The crude product can be purified by crystallization from a suitable solvent like tert-butyl methyl ether to yield Boc-L-pyroglutamic acid methyl ester as a white crystalline powder.[1]

-

This protocol describes the Boc protection of the commercially available ethyl D-pyroglutamate.

-

Materials: Ethyl (R)-5-oxopyrrolidine-2-carboxylate (ethyl D-pyroglutamate), acetonitrile, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

-

Procedure:

-

In a reaction vial, dissolve ethyl D-pyroglutamate and a catalytic amount of DMAP in acetonitrile.

-

Cool the solution to 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate in acetonitrile.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Concentrate the reaction mixture under vacuum.

-

Purify the residue by flash chromatography (e.g., eluting with 30% ethyl acetate/hexane) to obtain Boc-D-pyroglutamic acid ethyl ester as an oil.

-

This protocol details the Boc protection of benzyl L-pyroglutamate.

-

Materials: Benzyl (S)-5-oxopyrrolidine-2-carboxylate (benzyl L-pyroglutamate), dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc₂O), 1N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride.

-

Procedure:

-

Dissolve benzyl L-pyroglutamate in dichloromethane and cool the solution to 0°C.

-

Sequentially add DMAP and di-tert-butyl dicarbonate.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Boc-L-pyroglutamic acid benzyl ester.

-

Chiral Analysis of Boc-Protected Pyroglutamic Acid Derivatives

Ensuring the enantiomeric purity of Boc-protected pyroglutamic acid derivatives is crucial for their application in stereoselective synthesis and drug development. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving good resolution. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for the chiral analysis of N-blocked amino acids like Boc-pyroglutamic acid derivatives.[6][7]

The following is a general protocol for the separation of pyroglutamic acid enantiomers, which can be adapted for Boc-protected derivatives.[2]

-

Instrumentation: HPLC system with UV detector.

-

Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

-

Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine (e.g., 54.5:45:0.3:0.2, v/v/v/v).

-

Flow Rate: 1 mL/min.

-

Column Temperature: 23°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid and effective method for determining enantiomeric excess (ee).[8] The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the appearance of separate signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

-

Materials: Racemic or enantiomerically enriched Boc-pyroglutamic acid derivative, a suitable chiral solvating agent (e.g., a derivative of diphenylprolinol or a macrocyclic compound), and a deuterated NMR solvent (e.g., CDCl₃).

-

Procedure:

-

In an NMR tube, accurately weigh the Boc-pyroglutamic acid derivative (analyte) and the chiral solvating agent. The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point.

-

Dissolve the mixture in a suitable volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Identify a proton signal of the analyte that shows clear separation for the two enantiomers in the presence of the CSA.

-

Integrate the separated signals. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

-

Other Chiroptical Methods

Biological Significance and Applications

Boc-protected pyroglutamic acid derivatives are extensively used in the synthesis of peptide-based drugs and other bioactive molecules.[1] The pyroglutamic acid moiety itself is found in several biologically active peptides and can influence their conformation and stability.[3] While specific signaling pathways directly modulated by the chirality of Boc-protected pyroglutamic acid derivatives are not well-documented, the chirality of the underlying pyroglutamic acid scaffold is crucial for the biological activity of the final products. For instance, derivatives of L-pyroglutamic acid have been investigated for their potential effects on neurotransmitter systems in the context of neurological disorders.[11]

Visualizations of Experimental Workflows

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows.

Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester

Caption: Workflow for the synthesis of Boc-L-pyroglutamic acid methyl ester.

Chiral Analysis Workflow

Caption: General workflow for the chiral analysis of Boc-pyroglutamic acid derivatives.

Conclusion

Boc-protected pyroglutamic acid derivatives are indispensable chiral synthons in modern organic and medicinal chemistry. Their well-defined stereochemistry is fundamental to their utility in asymmetric synthesis and in the construction of biologically active molecules with specific three-dimensional structures. This guide has provided a summary of their chiroptical properties, detailed protocols for their synthesis and chiral analysis, and an overview of their applications. The provided workflows and data serve as a valuable resource for researchers working with these important chiral building blocks. Further research into the specific biological roles of the individual enantiomers of these derivatives and the acquisition of more comprehensive chiroptical data, such as CD and X-ray crystallographic data, will undoubtedly expand their application in drug discovery and development.

References

- 1. Boc-L-Pyroglutamic acid methyl ester | 108963-96-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. BOC-L-PYROGLUTAMIC ACID BENZYL ESTER | 113400-36-5 [chemicalbook.com]

- 5. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

The Strategic Role of the Boc Protecting Group in the Chemistry of Pyroglutamic Acid Ethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the tert-butoxycarbonyl (Boc) protecting group in modulating the reactivity and stereoselectivity of pyroglutamic acid ethyl ester. This chiral building block, derived from the inexpensive and readily available L-glutamic acid, is a valuable synthon in the preparation of modified peptides, peptidomimetics, and various bioactive molecules.[1][2] The strategic implementation of the Boc group on the nitrogen atom of the pyroglutamate ring is paramount for achieving high yields and controlling stereochemical outcomes in a variety of chemical transformations.

Core Functions of the Boc Protecting Group

The primary function of the Boc group in the context of pyroglutamic acid ethyl ester chemistry is to temporarily block the reactivity of the ring nitrogen. This protection strategy imparts several key advantages:

-

Prevention of Unwanted Side Reactions: The amide nitrogen of unprotected pyroglutamic acid ethyl ester can participate in various undesired reactions, such as N-acylation or acting as a nucleophile. The Boc group effectively prevents these side reactions, thereby streamlining complex syntheses and improving overall yields.

-

Enabling Specific C-C Bond Formations: Protection of the nitrogen atom is a prerequisite for the efficient deprotonation of the α-carbon (C4) of the pyroglutamate ring, leading to the formation of a lactam enolate. This enolate is a key intermediate for stereoselective alkylation and other functionalizations at this position.

-

Modulation of Reactivity and Solubility: The bulky and lipophilic nature of the Boc group can influence the solubility of the molecule in organic solvents and modulate the reactivity of adjacent functional groups.

-

Facilitating Purification: The presence of the Boc group often improves the chromatographic behavior of the molecule, simplifying purification processes.

Physicochemical and Spectroscopic Data of N-Boc-L-pyroglutamic Acid Ethyl Ester

A thorough understanding of the physical and spectral properties of N-Boc-L-pyroglutamic acid ethyl ester is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉NO₅ | |

| Molecular Weight | 257.28 g/mol | |

| Appearance | White to off-white solid or viscous liquid | |

| Melting Point | 52.0 to 58.0 °C | [3][4][5] |

| Solubility | Soluble in methanol and other common organic solvents. | [3] |

| Optical Rotation | [α]²⁰D ≈ -44° (c=0.5, MeOH) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.58 (dd, 1H), 4.22 (q, 2H), 2.56-2.66 (m, 1H), 2.48 (ddd, 1H), 2.25-2.35 (m, 1H), 1.97-2.04 (m, 1H), 1.48 (s, 9H), 1.28 (t, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 172.8, 171.3, 149.1, 84.2, 56.4, 52.7, 45.1, 43.2, 27.8, 27.4 | |

| Infrared (IR, CHCl₃) | ν (cm⁻¹): 3010, 2980, 1790, 1745, 1735 |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of N-Boc-pyroglutamic acid ethyl ester in a research and development setting.

Boc Protection of L-Pyroglutamic Acid Ethyl Ester

This protocol describes a standard procedure for the N-protection of L-pyroglutamic acid ethyl ester.

Reaction:

Materials:

-

L-Pyroglutamic acid ethyl ester

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-pyroglutamic acid ethyl ester (1.0 equiv) and a catalytic amount of DMAP (0.05 equiv) in anhydrous acetonitrile.

-

To this solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford N-Boc-L-pyroglutamic acid ethyl ester. A reported yield for a similar reaction is 91%.[6]

Stereoselective Alkylation of N-Boc-L-pyroglutamic Acid Ethyl Ester

This protocol outlines a general procedure for the diastereoselective alkylation at the C4 position.

Reaction Workflow:

Materials:

-

N-Boc-L-pyroglutamic acid ethyl ester

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., benzyl bromide, allyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-L-pyroglutamic acid ethyl ester (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add LiHMDS (1.05 equiv) to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the electrophile (1.1 equiv) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 4-substituted product.

Quantitative Data on Alkylation:

The stereochemical outcome of the alkylation is highly dependent on the nature of the electrophile.

| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Benzyl Bromide | 60 | 50:50 | [7] |

| Allyl Bromide | 45 | 33:66 | [7] |

Note: The cis/trans nomenclature refers to the relationship between the newly introduced alkyl group at C4 and the ester group at C2.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

Deprotection Pathways:

Protocol 1: Using Trifluoroacetic Acid (TFA)

-

Dissolve the N-Boc protected compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).

-

The resulting product is typically the TFA salt of the amine.

Protocol 2: Using Hydrochloric Acid (HCl) in Dioxane

-

Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature. The reaction is often complete within a few hours.

-

The deprotected amine hydrochloride salt may precipitate from the solution.

-

The solvent can be removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the pure hydrochloride salt.

The Boc Group as a Stereodirecting Element

The N-Boc group plays a crucial role in directing the stereochemical outcome of reactions at the C4 position. By facilitating the formation of a rigid lithium enolate intermediate, the bulky Boc group can sterically hinder one face of the pyroglutamate ring, leading to a preferential attack of the electrophile from the less hindered face. However, as the data in the alkylation table suggests, the inherent stereoelectronic preferences of the electrophile can also significantly influence the final diastereomeric ratio. This interplay of steric and electronic factors makes N-Boc-pyroglutamic acid ethyl ester a versatile chiral auxiliary for the synthesis of enantiomerically enriched compounds.

Conclusion

The use of the Boc protecting group is a cornerstone of modern synthetic strategies involving pyroglutamic acid ethyl ester. Its ability to mask the reactive amide nitrogen, facilitate controlled C-C bond formation, and influence stereochemical outcomes makes it an indispensable tool for organic chemists. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize N-Boc-pyroglutamic acid ethyl ester as a chiral building block in the synthesis of complex and biologically active molecules.

References

- 1. leapchem.com [leapchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Boc-L-Pyroglutamic acid ethyl ester;BOC-PYR-OET CAS-no-144978-12-1 - Career Henan Chemical Co. [coreychem.com]

- 4. myuchem.com [myuchem.com]

- 5. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

Methodological & Application

Application Notes and Protocols for the Use of 1-Boc-DL-pyroglutamic Acid Ethyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal pyroglutamic acid (pGlu) is a common post-translational modification in many biologically active peptides and proteins, rendering them resistant to degradation by aminopeptidases. The introduction of this residue is a key step in the synthesis of various therapeutic peptides. 1-Boc-DL-pyroglutamic acid ethyl ester is a stable, protected derivative that serves as a convenient precursor for the incorporation of a pyroglutamic acid moiety at the N-terminus of a synthetic peptide.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in peptide synthesis. The primary pathway involves the initial hydrolysis of the ethyl ester to yield N-Boc-DL-pyroglutamic acid (Boc-pGlu-OH), which is then coupled to the N-terminus of the peptide chain, followed by the deprotection of the Boc group.

Core Workflow

The overall process for incorporating a pyroglutamic acid residue using this compound can be broken down into three main stages:

-

Saponification: Hydrolysis of the ethyl ester to the free carboxylic acid.

-

Coupling: Activation of the carboxylic acid and formation of an amide bond with the N-terminal amine of the peptide.

-

Deprotection: Removal of the Boc protecting group to yield the final pyroglutamyl peptide.

Caption: Overall workflow for pyroglutamyl peptide synthesis.

Data Presentation

The following tables summarize representative quantitative data for each key step of the process. Please note that actual yields and purities may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 1: Saponification of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |

| NaOH | Methanol/Water | 25 | 2 - 4 | 90 - 98 | >95 |

| LiOH | THF/Water | 25 | 1 - 3 | 92 - 99 | >97 |

Table 2: Coupling of Boc-DL-pyroglutamic acid to a Resin-Bound Peptide

| Coupling Reagent | Additive | Solvent | Reaction Time (h) | Typical Coupling Efficiency (%) |

| DCC | HOBt | DMF/DCM | 2 - 4 | >95 |

| CDI | - | DMF | 1 - 2 | >97 |

| HBTU | DIPEA | DMF | 0.5 - 1 | >99 |

| BOP | DIPEA | DMF | 0.5 - 1 | >99 |

Table 3: Boc-Deprotection of N-terminal Boc-pGlu-Peptide

| Reagent | Solvent | Scavenger | Reaction Time (min) | Typical Yield (%) | Typical Purity (%) |

| 50% TFA | DCM | - | 20 - 30 | >90 | >95 |

| 4M HCl | Dioxane | - | 30 - 60 | >90 | >95 |

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, Boc-DL-pyroglutamic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of MeOH and water (e.g., 4:1 v/v) or THF and water.

-

Add NaOH (1.1 eq) or LiOH (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-DL-pyroglutamic acid as a solid or oil.

Caption: Saponification workflow.

Protocol 2: Solid-Phase Peptide Coupling of Boc-DL-pyroglutamic acid

This protocol details the coupling of the prepared Boc-pGlu-OH to the N-terminus of a peptide chain synthesized on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

-

Resin-bound peptide with a free N-terminus

-

Boc-DL-pyroglutamic acid (from Protocol 1)

-

Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC), 1,1'-Carbonyldiimidazole (CDI), or Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP))

-

(Optional) Additive (e.g., N-Hydroxybenzotriazole (HOBt))

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

(If using BOP or HBTU) N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the resin-bound peptide in DMF.

-

If the N-terminal protecting group (e.g., Fmoc) is present, perform the deprotection step according to standard protocols (e.g., 20% piperidine in DMF for Fmoc).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vessel, pre-activate the Boc-DL-pyroglutamic acid (1.5 - 3.0 eq. relative to resin loading).

-

For DCC/HOBt coupling: Dissolve Boc-pGlu-OH and HOBt (1.5 - 3.0 eq.) in DMF. Add DCC (1.5 - 3.0 eq.) and stir for 10-15 minutes at 0°C.

-

For CDI coupling: Dissolve Boc-pGlu-OH in DMF and add CDI (1.5 - 3.0 eq.). Stir for 30 minutes at room temperature.

-

For BOP coupling: Dissolve Boc-pGlu-OH, BOP reagent (1.5 - 3.0 eq.), and DIPEA (3.0 - 6.0 eq.) in DMF.

-

-

Add the pre-activated Boc-pGlu-OH solution to the resin.

-

Agitate the reaction mixture at room temperature for the recommended time (see Table 2).

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

-

Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Caption: Peptide coupling workflow.

Protocol 3: Boc-Deprotection and Cleavage from Resin

This protocol describes the final step of removing the N-terminal Boc group and cleaving the peptide from the solid support.

Materials:

-

Boc-pGlu-Peptide-Resin (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Optional) Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) depending on the peptide sequence)

-

Cold diethyl ether

Procedure:

-

Place the dry Boc-pGlu-Peptide-Resin in a reaction vessel.

-

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers depends on the amino acids present in the peptide sequence.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA or DCM and combine the filtrates.

-

Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

-

Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Deprotection and cleavage workflow.

Conclusion

This compound is a valuable and cost-effective starting material for the introduction of an N-terminal pyroglutamic acid residue in peptide synthesis. The straightforward, three-stage process of saponification, coupling, and deprotection allows for the efficient and high-yielding synthesis of pyroglutamyl peptides. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to successfully implement this methodology in their synthetic strategies. Careful optimization of reaction conditions for each specific peptide sequence is recommended to achieve the best results.

The Versatility of 1-Boc-DL-pyroglutamic Acid Ethyl Ester: A Chiral Building Block in Modern Organic Synthesis

For Immediate Release